

photophysical and photochemical properties of Disperse Blue 106

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Blue 106*

Cat. No.: *B080608*

[Get Quote](#)

An In-Depth Technical Guide to the Photophysical, Photochemical, and Biological Properties of
Disperse Blue 106

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 106 is a synthetic azo dye notable for its application in the textile industry for coloring polyester and acetate fabrics. Despite its widespread use, it is also recognized as a significant contact allergen, leading to textile dermatitis. This technical guide provides a comprehensive overview of the known physicochemical properties of **Disperse Blue 106**, with a focus on its photophysical and photochemical characteristics. Due to a notable lack of quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols for the determination of key photophysical and photochemical parameters. Furthermore, it explores the biological implications of **Disperse Blue 106**, particularly the mechanisms underlying its allergenic effects, and provides standardized protocols for its study.

Introduction

Disperse Blue 106, a member of the azo dye class, is primarily utilized for its ability to impart a "red light blue" color to synthetic textiles.^[1] Its application is prevalent in fabrics colored dark blue, brown, black, purple, and some greens.^[2] The dye is of significant interest not only for its industrial applications but also for its well-documented role as a contact allergen.^{[3][4][5]} The

physiologic effect of **Disperse Blue 106** is reported to involve increased histamine release and cell-mediated immunity, making it a relevant subject for toxicological and dermatological research.^[6] This guide aims to consolidate the available information on **Disperse Blue 106** and provide a framework for further investigation into its photophysical, photochemical, and biological properties.

Physicochemical Properties

Disperse Blue 106 is characterized by the following molecular and physical properties.

Property	Value	Reference
CAS Number	68516-81-4	[1]
Molecular Formula	C ₁₄ H ₁₇ N ₅ O ₃ S	[1] [7]
Molar Mass	335.38 g/mol	[7]
Appearance	Red light blue	[1]
Structural Class	Single azo dye	[1]
Solubility	Soluble in acetone and acetonitrile. ^{[8][9][10]}	
Boiling Point	550.8°C at 760 mmHg	[7]
Flash Point	286.9°C	[7]
Density	1.38 g/cm ³	[7]
Refractive Index	1.659	[7]

Photophysical Properties

Quantitative photophysical data for **Disperse Blue 106** are not readily available in the reviewed literature. Azo dyes, in general, are known for their high molar extinction coefficients.^[11] The following table summarizes the key photophysical parameters that require experimental determination.

Parameter	Symbol	Value
Molar Extinction Coefficient	ϵ	Data not available
Absorption Maximum	λ_{max}	Data not available
Fluorescence Quantum Yield	Φ_f	Data not available
Emission Maximum	λ_{em}	Data not available
Fluorescence Lifetime	τ_f	Data not available
Phosphorescence Quantum Yield	Φ_p	Data not available
Phosphorescence Lifetime	τ_p	Data not available

Photochemical Properties

The photochemical behavior of **Disperse Blue 106**, including its stability to light and its potential to generate reactive oxygen species, is crucial for understanding its environmental fate and its interactions with biological systems.

Parameter	Symbol	Value
Photodegradation Quantum Yield	Φ_d	Data not available
Singlet Oxygen Quantum Yield	$\Phi\Delta$	Data not available

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key photophysical and photochemical properties of **Disperse Blue 106**.

Determination of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorption spectrum and calculating the molar extinction coefficient of **Disperse Blue 106**.

Materials:

- **Disperse Blue 106** (highly purified)
- Spectrophotometric grade solvent (e.g., acetonitrile, acetone)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution Preparation: Accurately weigh a known mass of **Disperse Blue 106** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 μ M to 20 μ M).
- Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-800 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
- Sample Measurement: Record the absorption spectrum for each of the diluted solutions of **Disperse Blue 106**.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Create a Beer-Lambert plot by plotting the absorbance at λ_{max} against the concentration of each solution.

- Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ϵ) in $M^{-1}cm^{-1}$.

Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the relative method for determining the fluorescence quantum yield of **Disperse Blue 106** using a known standard.

Materials:

- **Disperse Blue 106** solution (prepared as in 5.1)
- A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Quinine Sulfate in 0.1 M H_2SO_4)
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Solution Preparation: Prepare a series of solutions of both **Disperse Blue 106** and the fluorescence standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
- Spectrofluorometer Setup: Set the excitation wavelength for both the sample and the standard. It is ideal to use the same excitation wavelength for both.
- Spectrum Recording: Record the fluorescence emission spectrum of the solvent blank, the standard solutions, and the **Disperse Blue 106** solutions.
- Data Analysis:
 - Integrate the area under the emission curve for both the standard and the sample.
 - Calculate the fluorescence quantum yield ($\Phi_{f, sample}$) using the following equation:
$$\Phi_{f, sample} = \Phi_{f, std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (\eta_{sample}^2 / \eta_{std}^2)$$
 Where:

- Φ_f, std is the quantum yield of the standard.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- η is the refractive index of the solvent.

Determination of Photodegradation Quantum Yield

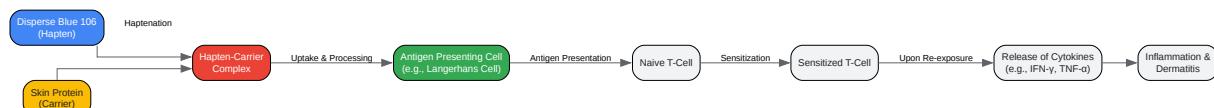
This protocol outlines a method to determine the rate of photodegradation of **Disperse Blue 106**.

Materials:

- **Disperse Blue 106** solution
- Photoreactor with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter)
- Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate)
- UV-Vis spectrophotometer

Procedure:

- Photon Flux Determination: Irradiate the actinometer solution in the photoreactor for a set period and measure the change in its absorbance to determine the photon flux of the light source.
- Sample Irradiation: Irradiate the **Disperse Blue 106** solution under the same conditions for various time intervals.
- Concentration Monitoring: At each time point, measure the absorbance of the **Disperse Blue 106** solution at its λ_{max} to determine the change in concentration.
- Data Analysis:

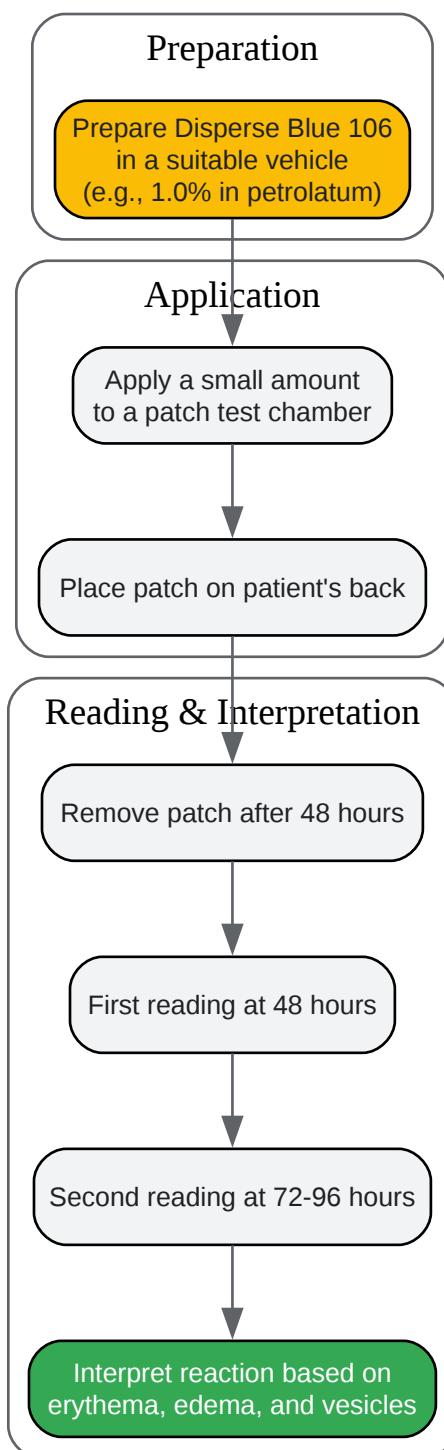

- Plot the concentration of **Disperse Blue 106** versus time.
- The initial slope of this plot gives the rate of degradation.
- The photodegradation quantum yield (Φ_d) is the rate of degradation divided by the photon flux.

Biological Activity and Signaling Pathways

Disperse Blue 106 is a well-established contact allergen that can cause allergic contact dermatitis.^[5] The underlying mechanism is a Type IV delayed-type hypersensitivity reaction, which is cell-mediated.

Allergenic Mechanism

The allergic response to **Disperse Blue 106** is thought to be initiated when the dye, acting as a hapten, penetrates the skin and binds to endogenous proteins to form a hapten-carrier complex. This complex is then recognized by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis.



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for **Disperse Blue 106**-induced allergic contact dermatitis.

Experimental Workflow for Assessing Allergenicity

Patch testing is the standard clinical method for diagnosing contact allergy to **Disperse Blue 106**.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for patch testing with **Disperse Blue 106**.

Conclusion

Disperse Blue 106 remains a widely used dye in the textile industry, but its potential to cause allergic contact dermatitis necessitates a thorough understanding of its properties. This guide highlights a significant gap in the scientific literature regarding the quantitative photophysical and photochemical parameters of **Disperse Blue 106**. The provided experimental protocols offer a clear path for researchers to elucidate these properties, which will be invaluable for assessing its environmental impact, improving its application in dyeing processes, and further understanding its role in toxicology. Future research should focus on obtaining these fundamental data to build a more complete profile of this important industrial chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. cottonique.com [cottonique.com]
- 3. Allergic contact dermatitis caused by the clothing dye, disperse blue 106, an important contact allergen that may be frequently missed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disperse blue 106, a strong sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disperse blue dyes 106 and 124 are common causes of textile dermatitis and should serve as screening allergens for this condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disperse Blue 106 | Fluorescent Dye | 68516-81-4 | Invivochem [invivochem.com]
- 7. Disperse Blue 106 [chembk.com]
- 8. ovid.com [ovid.com]
- 9. Disperse Blue 106 solution – CRM LABSTANDARD [crmlabstandard.com]
- 10. Disperse Blue 106 (100 µg/mL in Acetonitrile) | Analytical Reference Material | Novachem [novachem.com.au]
- 11. Page loading... [guidechem.com]
- To cite this document: BenchChem. [photophysical and photochemical properties of Disperse Blue 106]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b080608#photophysical-and-photochemical-properties-of-disperse-blue-106>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com